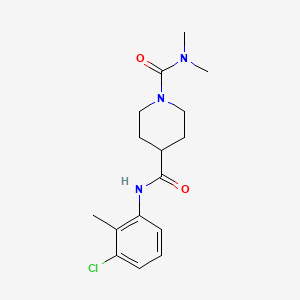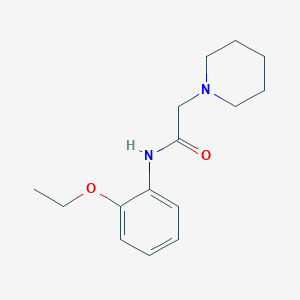
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been widely studied for its potential therapeutic effects in various neurological disorders. This compound was first identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in the regulation of cell survival, apoptosis, and inflammation.
Mecanismo De Acción
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide exerts its neuroprotective effects by selectively inhibiting the JNK pathway. JNK is a stress-activated protein kinase that is involved in the regulation of various cellular processes, including apoptosis, inflammation, and autophagy. In response to stress stimuli such as oxidative stress, JNK is activated and phosphorylates various downstream targets, leading to cell death and inflammation. By inhibiting JNK activation, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide prevents the downstream effects of JNK activation and promotes cell survival.
Biochemical and physiological effects:
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide can inhibit JNK activation and reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. In animal models of Parkinson's disease, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are important neurotrophic factors that promote the survival and growth of dopaminergic neurons. Moreover, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to reduce oxidative stress and inflammation in various animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has several advantages for laboratory experiments. First, it is a small molecule inhibitor that can be easily synthesized and purified. Second, it has been extensively studied in preclinical models, and its mechanism of action is well understood. Third, it has been shown to have neuroprotective effects in various neurological disorders, making it a promising therapeutic candidate. However, there are also some limitations to using N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in laboratory experiments. For example, its efficacy and safety in humans have not been fully established, and it may have off-target effects that could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. First, further preclinical studies are needed to investigate its efficacy and safety in various neurological disorders. Second, clinical trials are needed to evaluate its therapeutic potential in humans. Third, the development of more selective and potent JNK inhibitors could improve the specificity and efficacy of this class of compounds. Fourth, the combination of N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide with other neuroprotective agents could enhance its therapeutic effects. Finally, the identification of biomarkers that can predict the response to N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide could improve patient selection and treatment outcomes.
Métodos De Síntesis
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 3-chloro-2-methylbenzoic acid with N,N-dimethylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate. This intermediate is then treated with chloroacetyl chloride to yield N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide.
Aplicaciones Científicas De Investigación
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. In preclinical studies, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to inhibit JNK activation and protect neurons from apoptosis and oxidative stress. In animal models of Parkinson's disease, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to improve motor function and reduce dopaminergic neuron loss. In Alzheimer's disease models, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. Moreover, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been investigated for its potential use in stroke therapy, as it has been found to reduce infarct size and improve neurological outcomes in animal models of ischemic stroke.
Propiedades
IUPAC Name |
4-N-(3-chloro-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-13(17)5-4-6-14(11)18-15(21)12-7-9-20(10-8-12)16(22)19(2)3/h4-6,12H,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBVMQVECCFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5395624.png)
![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5395625.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5395641.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5395648.png)
![N-(3,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5395650.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5395651.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxamide](/img/structure/B5395657.png)
![3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5395662.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5395670.png)
